molecular formula C21H22FN3OS B2996322 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 941984-01-6

1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone

Cat. No.: B2996322
CAS No.: 941984-01-6
M. Wt: 383.49
InChI Key: GUWVIJOLYWFUQA-UHFFFAOYSA-N
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Description

1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone is a synthetic organic compound featuring a benzothiazole core linked to a fluorophenyl ethanone group via a piperazine linker. This specific architecture makes it a molecule of significant interest in medicinal chemistry and drug discovery research. The benzothiazole scaffold is a privileged structure in pharmacology, known for its diverse biological activities and presence in several therapeutic agents . Molecules containing this scaffold have been extensively investigated for their potential in neuroscience, particularly as inhibitors of neuronal nitric oxide synthase (nNOS) for neuroprotection in models of Parkinson's disease . Furthermore, similar structural motifs are being explored in oncology for their ability to interact with key enzymatic targets, such as PARP, which plays a critical role in DNA repair and cancer cell survival . The piperazine ring serves as a versatile linker that can enhance solubility and fine-tune the molecule's interaction with biological targets. Researchers can utilize this compound as a key intermediate or a novel chemical entity for developing new therapeutic agents, probing biological pathways, and conducting structure-activity relationship (SAR) studies. This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3OS/c1-14-11-15(2)20-18(12-14)23-21(27-20)25-9-7-24(8-10-25)19(26)13-16-3-5-17(22)6-4-16/h3-6,11-12H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWVIJOLYWFUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperazine ring and a benzo[d]thiazole moiety, both of which are known to contribute to various therapeutic effects.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors involved in various signaling pathways. Compounds containing piperazine and thiazole moieties often exhibit inhibitory effects on enzymes, which can lead to therapeutic benefits in treating diseases like cancer and bacterial infections.

Anticancer Activity

Research has indicated that derivatives similar to 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone possess significant anticancer properties. For instance, studies have shown that compounds with similar structural features can induce apoptosis in cancer cells and inhibit cell proliferation through mechanisms such as tubulin polymerization disruption and cell cycle arrest .

Enzyme Inhibition

The compound is hypothesized to act as a competitive inhibitor for various enzymes. For example, docking studies suggest that piperazine derivatives can effectively bind to the active sites of tyrosinase, an enzyme involved in melanin synthesis. This binding may result in reduced enzyme activity, which has implications for treating conditions like hyperpigmentation .

Study on Tyrosinase Inhibition

In a study evaluating the inhibitory effects of piperazine derivatives on Agaricus bisporus tyrosinase (AbTYR), it was found that certain compounds showed IC50 values significantly lower than reference inhibitors like kojic acid. For instance, a related piperazine derivative exhibited an IC50 value of 0.18 μM, indicating strong inhibitory activity without cytotoxic effects on B16F10 cells .

CompoundIC50 (μM)Comments
Kojic Acid17.76Reference compound
Piperazine Derivative0.18Strong inhibitor

Antimicrobial Activity

The presence of thiazole and piperazine groups has been linked to antimicrobial properties. Compounds derived from similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Synthesis and Structural Characterization

The synthesis of 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone typically involves multi-step organic reactions. Key steps include:

  • Formation of the Piperazine Ring : This step may involve cyclization reactions using appropriate precursors.
  • Introduction of the Benzo[d]thiazole Moiety : This can be achieved through electrophilic aromatic substitution.
  • Final Coupling Reaction : The final product is obtained by coupling the piperazine derivative with the fluorophenyl ethanone.

Analytical techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Ring

2-Cyclohexyl-1-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone (CAS 1172248-07-5)
  • Molecular Formula : C21H29N3OS
  • Key Features: Replaces the 4-fluorophenyl group with a cyclohexyl moiety. Lacks the electronic effects of fluorine, which may alter binding affinity in targets sensitive to electronegative groups.
1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone (CAS 941951-55-9)
  • Molecular Formula : C20H20FN3O2S2
  • Key Features: Substitutes the dimethylbenzothiazole with a 4-fluoro-benzothiazole and introduces a 4-methoxyphenylthio group. The sulfur atom in the thioether may improve metabolic stability .
2-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone (CAS 897474-25-8)
  • Molecular Formula : C19H17FN4O3S2
  • Key Features :
    • Contains a nitro group at position 6 of the benzothiazole, which increases electrophilicity and may enhance DNA intercalation in anticancer applications.
    • The 4-fluorophenylthio group introduces steric bulk and sulfur-mediated hydrogen bonding .

Variations in the Ethanone Substituent

2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone (CAS 439939-70-5)
  • Molecular Formula : C18H18BrFN2O4S
  • Key Features: Replaces the benzothiazole with a sulfonyl-piperazine group.
1-(4-Acetylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone (CAS 897464-96-9)
  • Molecular Formula : C19H19FN4O2S
  • Key Features :
    • Substitutes benzothiazole with an imidazo[2,1-b]thiazole ring.
    • The acetylated piperazine may reduce basicity, altering pharmacokinetic properties compared to the dimethylbenzothiazole derivative .
Anticancer Activity
  • Compounds like 5i–5l () with benzothiazole-piperazine scaffolds have demonstrated antiproliferative activity, with IC50 values in the micromolar range. The dimethyl groups on benzothiazole may enhance lipophilicity, improving tumor cell penetration .
  • The nitro-substituted analog (CAS 897474-25-8) could exhibit stronger DNA damage due to its electrophilic nitro group .

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